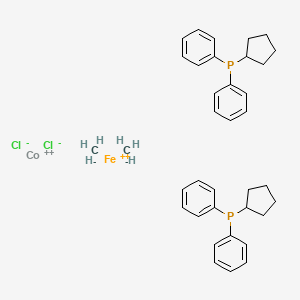
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.
Applications De Recherche Scientifique
Catalytic Applications
Cobalt-Catalyzed Cycloadditions : Cobalt compounds are utilized in [2+2+2] cycloaddition reactions, which are crucial for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives. This process involves cobalt complexes with alkynes and dienes, demonstrating cobalt's potential as a versatile catalyst in organic synthesis (Hilt, Hess, & Harms, 2008).
Cobalt Complexes in Cyclopropanation : The cobalt(II) complex of D2-symmetric chiral porphyrin has been identified as an effective catalyst for cyclopropanation of styrene derivatives. This highlights cobalt's role in facilitating specific organic transformations with high selectivity and efficiency (Chen & Zhang, 2007).
Polymerization Reactions : Cobalt and iron compounds have been developed as catalysts for polymerization reactions, particularly in alkyne [2+2+2] cycloaddition and alkyne–nitrile co-cycloaddition reactions. These complexes show promise in synthesis applications, including controlled polymerization reactions (Okamoto & Sugiyama, 2013).
Coordination Chemistry and Molecular Structure
Molecular Structures of Cobalt Complexes : Studies have been conducted on the molecular structures of various cobalt complexes. These include investigations into the crystal and molecular structures of complexes like trans-3,3,4,4-tetracyano-2-phenylcyclopentylbis(dimethylglyoximato)imidazolecobalt(III), which provides insights into the coordination chemistry of cobalt in various ligand environments (McKenzie, 1978).
Iron and Cobalt Complexes with Tridentate Ligands : Research into iron and cobalt complexes with tridentate ligands, such as P, N, P ligands, has led to discoveries in the field of coordination chemistry. These studies provide valuable information on the synthesis, characterization, and application of these complexes in ethene polymerization reactions (Müller et al., 2002).
Propriétés
Numéro CAS |
67292-36-8 |
|---|---|
Nom du produit |
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
Formule moléculaire |
C36H34Cl2CoFeP2 |
Poids moléculaire |
714.29 |
Nom IUPAC |
carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |
InChI |
InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |
SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
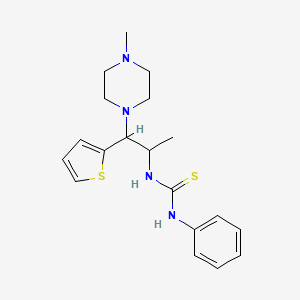
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)
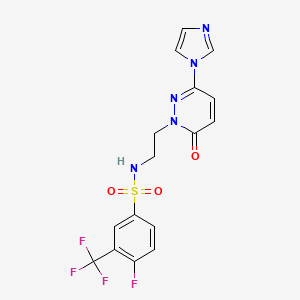
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)
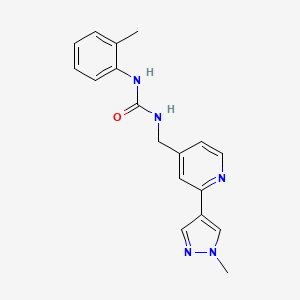
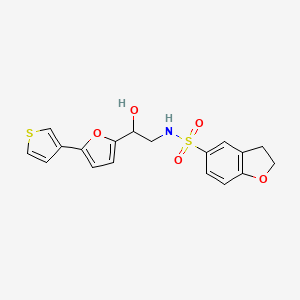
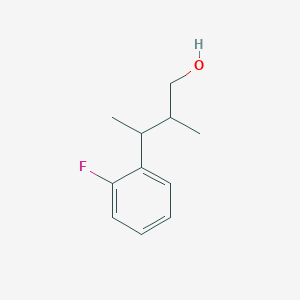
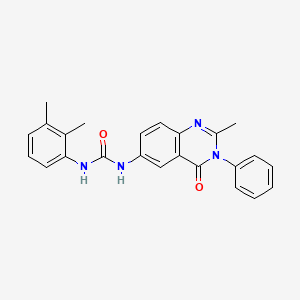
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)